3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile
Overview
Description
3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile is a chemical compound that features a pyridine ring substituted with diethylamino, trifluoromethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The diethylamino group can be introduced via nucleophilic substitution reactions, while the carbonitrile group is often introduced through cyanation reactions using reagents like copper(I) cyanide (CuCN) under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)-5-(trifluoromethyl)pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
3-(Diethylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(diethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c1-3-17(4-2)10-5-8(11(12,13)14)7-16-9(10)6-15/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNDCYUJEIBFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(N=CC(=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182235 | |
Record name | 2-Pyridinecarbonitrile, 3-(diethylamino)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449117-58-1 | |
Record name | 2-Pyridinecarbonitrile, 3-(diethylamino)-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarbonitrile, 3-(diethylamino)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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